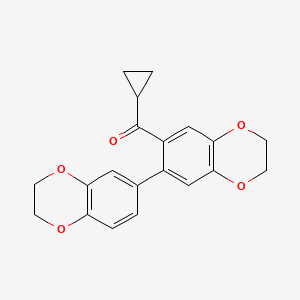
Cyclopropyl(2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxin-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE is a complex organic compound that features a cyclopropyl group attached to a methanone moiety, which is further connected to two dihydro-1,4-benzodioxin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE typically involves multiple steps. One common approach starts with the preparation of the dihydro-1,4-benzodioxin intermediates. These intermediates are synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane . The cyclopropyl group is then introduced through a cyclopropanation reaction using a suitable reagent such as diazomethane . Finally, the methanone moiety is attached via a Friedel-Crafts acylation reaction using an appropriate acyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation and Friedel-Crafts acylation steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The benzodioxin rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid .
- N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides .
Uniqueness
CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the benzodioxin rings offer potential for various chemical modifications .
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
cyclopropyl-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methanone |
InChI |
InChI=1S/C20H18O5/c21-20(12-1-2-12)15-11-19-18(24-7-8-25-19)10-14(15)13-3-4-16-17(9-13)23-6-5-22-16/h3-4,9-12H,1-2,5-8H2 |
InChI Key |
FXHYEXHUSTZUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4)OCCO5)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















